molecular formula C23H23N3O4S B2801908 5-phenyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-3-carboxamide CAS No. 898483-03-9

5-phenyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2801908
CAS No.: 898483-03-9
M. Wt: 437.51
InChI Key: SAOWRYRIWRGEJY-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule characterized by a fused cyclopenta[b]thiophene core substituted with a carbamoyl group linked to a tetrahydrofuran-2-ylmethyl moiety. Such hybrid heterocyclic systems are often explored for their pharmacological properties, particularly in kinase inhibition or enzyme modulation, due to their ability to mimic ATP-binding motifs or engage in hydrogen bonding via the carboxamide and isoxazole functionalities .

Properties

IUPAC Name

N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-21(17-12-18(30-26-17)14-6-2-1-3-7-14)25-23-20(16-9-4-10-19(16)31-23)22(28)24-13-15-8-5-11-29-15/h1-3,6-7,12,15H,4-5,8-11,13H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOWRYRIWRGEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-phenyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and studies.

Structural Overview

The compound is characterized by:

  • Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Tetrahydrofuran Moiety : May facilitate solubility and bioavailability.
  • Isoxazole Ring : Known for its role in modulating immune response and exhibiting anticancer properties.
  • Cyclopenta[b]thiophene Structure : Imparts unique electronic properties that could influence biological interactions.

Anticancer Properties

Preliminary studies indicate that derivatives of isoxazole, including this compound, exhibit significant anticancer activity. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Cell Proliferation : Compounds structurally related to isoxazole have been documented to inhibit the proliferation of cancer cell lines.
  • Induction of Apoptosis : Mechanisms involving caspase activation and modulation of Bcl-2 family proteins have been observed.

A comparative analysis of related compounds highlights the following:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Isoxazole DerivativeIsoxazole coreAnticancer activityVaries in substituents
4H-Cyclopenta[b]thiophene DerivativeContains thiopheneAnticancer activityLacks tetrahydrofuran moiety
5-Methylthiazole DerivativeThiazole ringAntimicrobial propertiesDifferent heterocycle

Immunomodulatory Effects

Research into isoxazole derivatives has also uncovered their potential as immunomodulators. For example, studies have shown that certain isoxazole compounds can regulate immune functions by:

  • Inhibiting Cytokine Production : Compounds can suppress the production of pro-inflammatory cytokines such as TNF-alpha.
  • Modulating T-cell Responses : Some derivatives enhance T-cell activation while reducing excessive immune responses.

A specific study demonstrated that 5-amino-3-methylisoxazole derivatives inhibited humoral immune responses while promoting cellular immunity, indicating a dual role in immune regulation.

Case Studies

  • Study on Isoxazole Derivatives : A study published in MDPI explored various isoxazole derivatives and their immunoregulatory properties, finding that certain compounds exhibited strong immunosuppressive effects comparable to established drugs like cyclosporine .
  • Antitumor Activity Investigation : Another research highlighted the anticancer effects of a related compound, showing significant inhibition of tumor growth in xenograft models, attributed to its ability to induce apoptosis and inhibit angiogenesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key motifs: cyclopenta[b]thiophene , isoxazole-carboxamide , and tetrahydrofuran-derived substituents . Below is a detailed analysis supported by evidence:

Structural Analogues with Cyclopenta[b]thiophene Cores

  • Compound 1 and 7 (Molecules 2014) : These analogs share a cyclopenta[b]thiophene core but differ in substituents. NMR data (Table 2, Figure 6) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly compared to the reference compound Rapa, indicating substituent-dependent electronic environments. For the target compound, the tetrahydrofuran-methyl carbamoyl group likely induces similar region-specific shifts, altering binding affinity or solubility .

Isoxazole-Carboxamide Derivatives

  • MedChemComm Synthetic Analogues () : The furo[2,3-b]pyridine-3-carboxamide derivative synthesized via HATU-mediated coupling shares a carboxamide linkage to a heterocyclic core. Such coupling strategies are likely applicable to the target compound’s synthesis. The phenyl-isoxazole group in the target compound may enhance metabolic stability compared to the fluorophenyl-furopyridine system in .

Tetrahydrofuran-Containing Compounds

  • Furilazole (Pesticide Chemicals Glossary): This agrochemical contains a tetrahydrofuran-derived dichloroacetyl group. While functionally distinct (herbicide safener), its tetrahydrofuran moiety highlights the role of oxygenated heterocycles in modulating lipophilicity and bioavailability. The target compound’s tetrahydrofuran-methyl group may similarly improve membrane permeability compared to non-oxygenated analogs .

Thiazole-Based Carbamates (Pharmacopeial Forum 2017)

  • Compounds l, m, w, x : These thiazolylmethyl carbamates feature intricate stereochemistry and hydroperoxide groups. Though structurally divergent, their carbamate linkages and heterocyclic appendages underscore the importance of steric and electronic tuning for target engagement. The target compound’s isoxazole-carboxamide may offer superior hydrolytic stability compared to carbamates .

Comparative Data Table

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Cyclopenta[b]thiophene 5-phenylisoxazole-3-carboxamide, THF-methyl High rigidity, potential kinase inhibition N/A
Compound 1 (Molecules 2014) Cyclopenta[b]thiophene Undisclosed substituents Region-specific NMR shifts (A/B)
Furilazole Oxazolidine Dichloroacetyl, tetrahydrofuran Herbicide safener, modulates CYP450
MedChemComm Derivative Furo[2,3-b]pyridine Fluorophenyl, pyrimidin-2-ylcyclopropyl HATU-mediated synthesis, kinase-targeted

Key Research Findings

  • Synthetic Accessibility : The target compound’s carboxamide linkage can be synthesized via coupling reagents like HATU, as demonstrated in . However, the tetrahydrofuran-methyl group may require orthogonal protection-deprotection strategies .
  • Structure-Activity Relationship (SAR) : Substituents on the cyclopenta[b]thiophene core (e.g., tetrahydrofuran vs. aryl groups) critically influence electronic environments, as shown by NMR shifts in . This suggests that the target compound’s bioactivity may hinge on substituent positioning .
  • Metabolic Stability : Compared to thiazole carbamates (), the isoxazole-carboxamide motif likely reduces susceptibility to esterase-mediated degradation, enhancing in vivo half-life .

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